molecular formula C21H21BrN2O4S B2832439 (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865162-22-7

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2832439
CAS RN: 865162-22-7
M. Wt: 477.37
InChI Key: QOYQXJYGHCMROF-LNVKXUELSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is widely used in synthetic and medicinal chemistry . Benzo[d]thiazole is a component of many compounds and drugs that have several different bioactivities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-substituted thiazoles and benzothiazoles have been synthesized using readily available cysteine esters and 2-aminobenzenethiols as N and S sources . The reaction proceeds under an I2/TBHP system and involves a one-pot tandem cyclization and oxidation sequence .

Scientific Research Applications

Environmental Behavior and Fate

Research on similar compounds, such as parabens and polybrominated dibenzo-p-dioxins and dibenzofurans, provides insights into the environmental behavior and fate of various organic pollutants, including those with benzothiazole structures. These studies highlight the occurrence, persistence, and transformation of such compounds in aquatic environments and their potential health implications due to their presence in water, sediments, and as by-products of industrial processes (Haman et al., 2015); (Mennear & Lee, 1994).

Synthetic Methodologies

The synthesis of benzothiazole derivatives and their biological significance are of great interest in medicinal chemistry. Studies demonstrate various synthetic routes to access benzothiazole-based compounds, exploring their potential as therapeutic agents due to their diverse biological activities. These methodologies provide valuable insights into the chemical properties and reactivity of benzothiazole derivatives, facilitating the development of new compounds with improved efficacy and safety profiles (Rosales-Hernández et al., 2022); (Rosales-Hernández et al., 2022).

Potential Therapeutic Uses

Benzothiazole structures and their derivatives have been explored for their therapeutic potential across a range of medical conditions. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exploration of benzothiazole derivatives in drug development focuses on identifying and optimizing compounds with potent therapeutic effects, minimal side effects, and favorable pharmacokinetic profiles, highlighting the versatility and potential of benzothiazole-based compounds in medicinal chemistry (Kamal et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For instance, some benzo[d]thiazole derivatives have been found to inhibit certain kinases, which are enzymes that add phosphate groups to other proteins .

Future Directions

The compound could potentially be investigated for various applications, depending on its properties. For instance, if it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

ethyl 2-(4-bromobenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4S/c1-3-27-12-11-24-17-10-7-15(20(26)28-4-2)13-18(17)29-21(24)23-19(25)14-5-8-16(22)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYQXJYGHCMROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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